
PI3K-IN-23
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of PI3K-IN-23 involves several steps, starting with the preparation of the (E)-9-oxooctadec-10-en-12-ynoic acid analogue. The synthetic route typically includes the following steps:
Formation of the alkyne: This involves the coupling of an appropriate alkyne precursor with a suitable halide under palladium-catalyzed conditions.
Oxidation: The alkyne is then oxidized to form the corresponding ketone.
化学反应分析
PI3K-IN-23 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The alkyne and alkene groups in this compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for hydrogenation, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
PI3K-IN-23 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: this compound is studied for its potential to inhibit the PI3K pathway, which is often over-activated in various cancers.
Metabolic Studies: Due to its ability to promote glucose uptake, this compound is used in studies related to diabetes and metabolic disorders.
Cell Signaling: The compound is also used to investigate the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth, survival, and proliferation.
作用机制
PI3K-IN-23 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase (PI3K). The PI3K pathway is involved in various cellular processes, including cell growth, survival, and metabolism. By inhibiting PI3K, this compound disrupts these processes, leading to reduced cell proliferation and increased cell death in cancer cells . The molecular targets of this compound include the catalytic subunits of PI3K, which are crucial for its kinase activity .
相似化合物的比较
PI3K-IN-23 is unique compared to other PI3K inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Idelalisib: A PI3K delta-specific inhibitor used in the treatment of certain B cell malignancies.
Copanlisib: A pan-class I PI3K inhibitor used in the treatment of various cancers.
Alpelisib: A PI3K alpha-specific inhibitor used in the treatment of advanced breast cancer.
These compounds share a common target but differ in their selectivity and clinical applications, highlighting the uniqueness of this compound in its specific inhibitory effects and potential therapeutic applications .
属性
分子式 |
C24H33NO4S |
|---|---|
分子量 |
431.6 g/mol |
IUPAC 名称 |
(E)-N-(benzenesulfonyl)-9-oxooctadec-10-en-12-ynamide |
InChI |
InChI=1S/C24H33NO4S/c1-2-3-4-5-6-8-12-17-22(26)18-13-9-7-10-16-21-24(27)25-30(28,29)23-19-14-11-15-20-23/h11-12,14-15,17,19-20H,2-5,7,9-10,13,16,18,21H2,1H3,(H,25,27)/b17-12+ |
InChI 键 |
WZYQEHSEROGBLX-SFQUDFHCSA-N |
手性 SMILES |
CCCCCC#C/C=C/C(=O)CCCCCCCC(=O)NS(=O)(=O)C1=CC=CC=C1 |
规范 SMILES |
CCCCCC#CC=CC(=O)CCCCCCCC(=O)NS(=O)(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


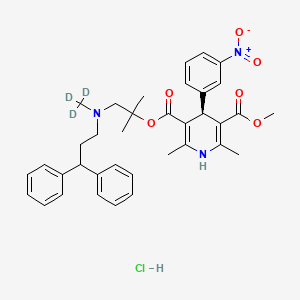
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
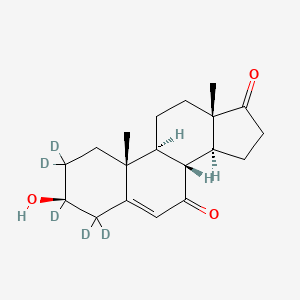

![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)
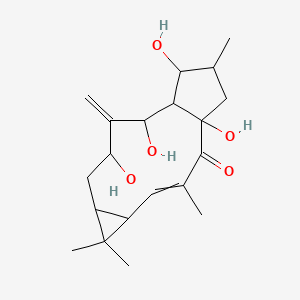
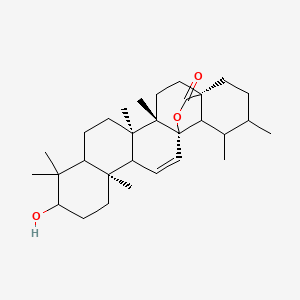
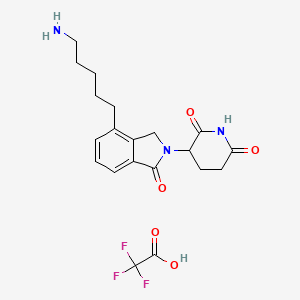

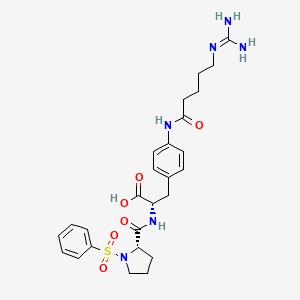
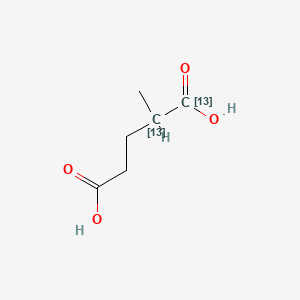
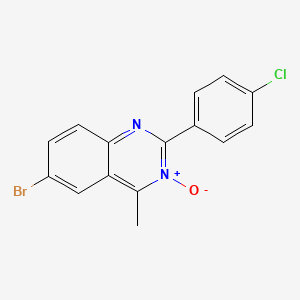
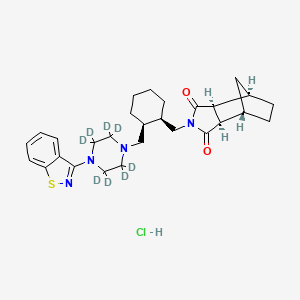
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)
